Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to this compound, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity and some show promising antiviral activity .
Biochemical Pathways
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit antibacterial and/or antifungal activities , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity , suggesting that they may cause cell death.
Biochemical Analysis
Biochemical Properties
It is known that triazoloquinoxalines can interact with various enzymes and proteins
Cellular Effects
Related triazoloquinoxalines have been shown to exhibit cytotoxicity in certain concentrations . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that some triazoloquinoxalines can intercalate DNA , which could potentially lead to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters using the DCC (dicyclohexylcarbodiimide) coupling method in the presence of N-hydroxybenzotriazole . Another approach involves the reaction of 2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetohydrazide with amino acid ester derivatives via the azide coupling method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazoloquinoxaline moiety to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazoloquinoxaline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazoloquinoxaline derivatives .
Scientific Research Applications
Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Phenyl[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation properties and anticancer activities.
Uniqueness
Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is unique due to its specific structural features, which enhance its ability to intercalate DNA and inhibit cancer cell proliferation. Its combination of triazoloquinoxaline and benzoate moieties provides a versatile scaffold for further chemical modifications and the development of new therapeutic agents .
Properties
IUPAC Name |
methyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-13(2)19-25-26-20-21(24-16-10-6-7-11-17(16)27(19)20)31-12-18(28)23-15-9-5-4-8-14(15)22(29)30-3/h4-11,13H,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSZXNQPFKHPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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